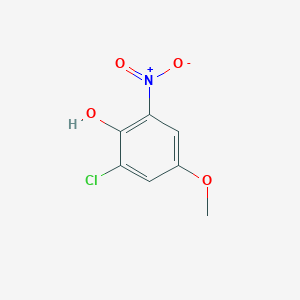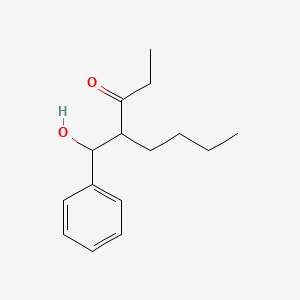![molecular formula C14H13IO3 B14247368 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- CAS No. 389087-00-7](/img/structure/B14247368.png)
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- is a derivative of benzopyran, a class of organic compounds known for their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- typically involves the iodination of a benzopyran derivative followed by the introduction of the 3-methyl-2-butenyl group. The iodination can be achieved using iodine and a suitable oxidizing agent under controlled conditions. The subsequent alkylation with 3-methyl-2-butenyl bromide in the presence of a base like potassium carbonate completes the synthesis.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to alter the double bonds in the 3-methyl-2-butenyl group.
Substitution: The iodine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Products may include hydroxylated or carboxylated derivatives.
Reduction: Deiodinated or hydrogenated derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and the 3-methyl-2-butenyl group may enhance its binding affinity and specificity. The compound may modulate biochemical pathways, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2H-1-Benzopyran-2-one, 6-methyl-: A methylated derivative with different biological activities.
2H-1-Benzopyran-2-one, 7-methoxy-: A methoxylated derivative known for its distinct chemical properties.
Coumarin: The parent compound of benzopyran derivatives, widely studied for its diverse applications.
Uniqueness
2H-1-Benzopyran-2-one, 8-iodo-7-[(3-methyl-2-butenyl)oxy]- is unique due to the presence of both an iodine atom and a 3-methyl-2-butenyl group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
CAS-Nummer |
389087-00-7 |
|---|---|
Molekularformel |
C14H13IO3 |
Molekulargewicht |
356.15 g/mol |
IUPAC-Name |
8-iodo-7-(3-methylbut-2-enoxy)chromen-2-one |
InChI |
InChI=1S/C14H13IO3/c1-9(2)7-8-17-11-5-3-10-4-6-12(16)18-14(10)13(11)15/h3-7H,8H2,1-2H3 |
InChI-Schlüssel |
AQJIWMQFKSREFQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CCOC1=C(C2=C(C=C1)C=CC(=O)O2)I)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


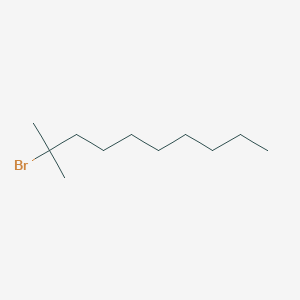
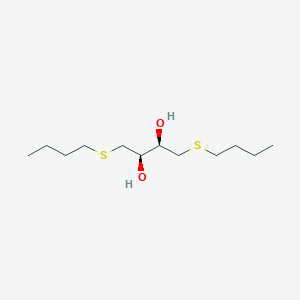
![Benzene, 1-methoxy-4-[(pentyloxy)methyl]-](/img/structure/B14247301.png)

![[(5-Methyl-1,2-oxazol-3-yl)oxy]acetyl chloride](/img/structure/B14247322.png)
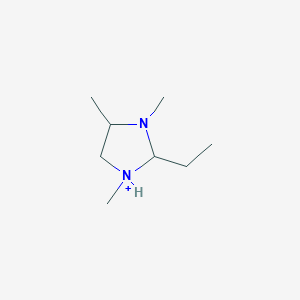
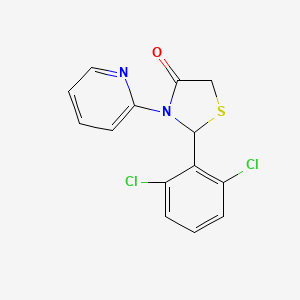
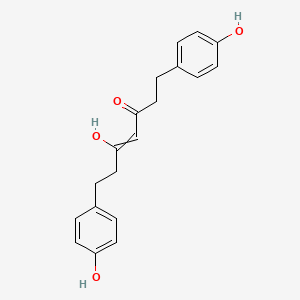
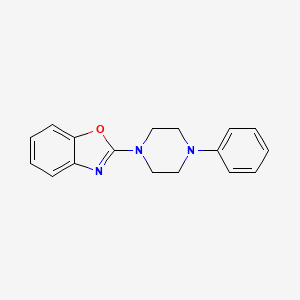
![N-{2-[2-(2-Hydroxyethoxy)ethoxy]ethyl}-N-methyldodecanamide](/img/structure/B14247353.png)

